

An In-depth Technical Guide to the Crystal Structure of Pigment Red 21

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Compound of Interest

Compound Name: *Pigment Red 21*

Cat. No.: *B1360073*

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For: Researchers, scientists, and drug development professionals

Executive Summary

Pigment Red 21 (C.I. 12300) is a monoazo pigment characterized by its brilliant yellow-red hue. Despite its industrial importance, a definitive crystal structure determined through single-crystal X-ray diffraction has not been published in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of **Pigment Red 21**. Furthermore, it details the standard experimental methodologies employed for the crystal structure determination of organic pigments, offering a framework for how the structure of **Pigment Red 21** could be elucidated. This includes a discussion of the challenges inherent in analyzing such compounds, namely their low solubility and tendency to form small crystallites, which often necessitates a combination of experimental techniques and computational modeling.

Introduction to Pigment Red 21

Pigment Red 21, with the Colour Index name C.I. 12300, is an organic pigment used in various applications, including coatings, textile printing, and as a colorant for paints and printing inks.^[1] Its synthesis involves the diazotization of o-chloroaniline, which is then coupled with 3-hydroxy-N-phenyl-2-naphthamide.^[2] While its chemical constitution is well-established, its precise three-dimensional atomic arrangement in the solid state remains undetermined from publicly available data. The crystal structure of an organic pigment is a critical determinant of its

physical and chemical properties, including its color, lightfastness, thermal stability, and solvent resistance.

Chemical and Physical Properties of Pigment Red 21

A summary of the available quantitative data for **Pigment Red 21** is presented in Table 1. This information is crucial for understanding its general characteristics in the absence of detailed crystallographic data.

Property	Value
C.I. Name	Pigment Red 21
C.I. Number	12300
CAS Number	6410-26-0
Molecular Formula	$C_{23}H_{16}ClN_3O_2$
Molecular Weight	401.84 g/mol [3]
Melting Point	241 °C[3]
Appearance	Brilliant yellow-red powder; orange-red acicular crystals from toluene[3]

Experimental Protocols for Crystal Structure Determination of Organic Pigments

The determination of the crystal structure of organic pigments like **Pigment Red 21** is often challenging due to their inherent properties.[4] Their low solubility in most solvents makes it difficult to grow single crystals of a size and quality suitable for single-crystal X-ray diffraction. [4] Consequently, a combination of techniques is often employed.

Single-Crystal X-ray Diffraction (SC-XRD)

For organic pigments where suitable single crystals can be grown, SC-XRD is the definitive method for determining the crystal structure.[5]

Methodology:

- **Crystal Growth:** Single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as boiling xylene.[\[3\]](#)[\[6\]](#)
- **Data Collection:** A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays. This initial model is then refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

Due to the difficulty in obtaining single crystals, PXRD is a more commonly applied technique for the analysis of organic pigments.[\[7\]](#)[\[8\]](#)

Methodology:

- **Sample Preparation:** A fine powder of the pigment is prepared and placed in a sample holder.
- **Data Collection:** The sample is irradiated with an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
- **Analysis:** The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. While it can be used for phase identification and quality control, determining a crystal structure from powder data alone is complex and often requires complementary techniques.[\[7\]](#)

Crystal Structure Prediction (CSP)

In the absence of high-quality experimental data, computational methods for CSP have become increasingly important.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Methodology:

- **Generation of Candidate Structures:** A large number of plausible crystal packing arrangements are generated computationally based on the molecular structure of the pigment.
- **Energy Minimization:** The lattice energy of each candidate structure is calculated and minimized to identify thermodynamically stable polymorphs.
- **Comparison with Experimental Data:** The calculated powder diffraction patterns of the most stable predicted structures are compared with experimental PXRD data to identify the most likely crystal structure.^{[9][12]}

Three-Dimensional Electron Diffraction (3D ED)

A more recent technique, 3D ED, is emerging as a powerful tool for the structure analysis of submicrometer-sized organic crystals, which are often too small for X-ray diffraction methods.^{[13][14]}

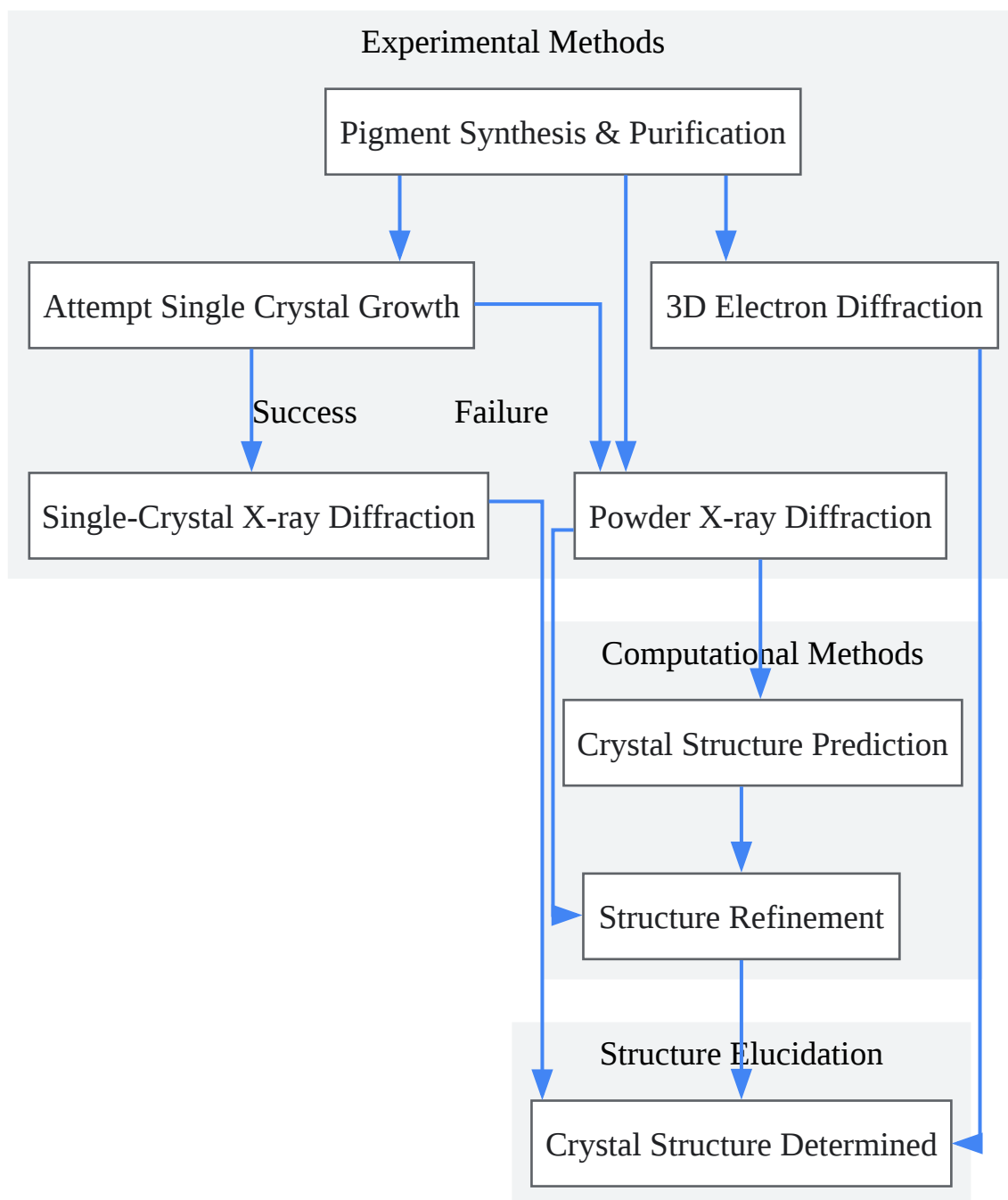
Methodology:

- **Sample Preparation:** A dispersion of the nanocrystals is deposited on a transmission electron microscopy (TEM) grid.
- **Data Collection:** A series of electron diffraction patterns are collected as the crystal is tilted at different angles in the electron beam.
- **Structure Determination:** The three-dimensional arrangement of atoms is reconstructed from the collected diffraction data.

Visualizations

Generalized Workflow for Crystal Structure Determination of an Organic Pigment

The following diagram illustrates a typical workflow for determining the crystal structure of an organic pigment, highlighting the interplay between experimental and computational methods.

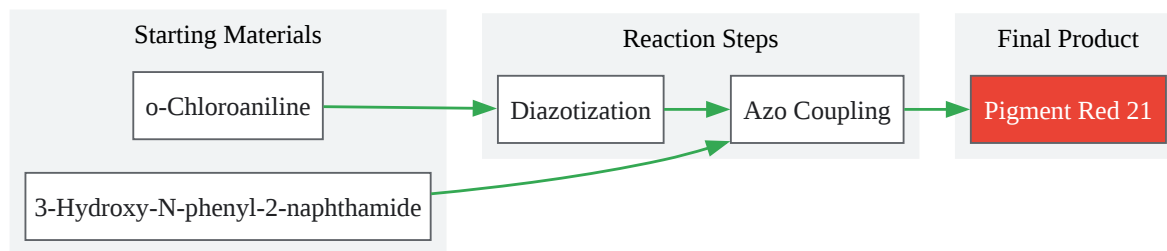


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Workflow for organic pigment crystal structure determination.

Synthesis Pathway of Pigment Red 21

The manufacturing of **Pigment Red 21** follows a two-step process involving diazotization and azo coupling. This logical relationship is depicted in the diagram below.



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Synthesis of **Pigment Red 21**.

Conclusion

While the definitive crystal structure of **Pigment Red 21** is not currently available in the public domain, this guide provides a thorough summary of its known properties and the established methodologies for the structural analysis of organic pigments. The challenges in obtaining high-quality single crystals of such compounds underscore the importance of combining experimental techniques like Powder X-ray Diffraction and 3D Electron Diffraction with computational Crystal Structure Prediction methods. The provided workflows offer a clear and logical representation of the processes involved in both the synthesis and the potential structural elucidation of **Pigment Red 21**, serving as a valuable resource for researchers in the field.

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